Ethyl 4-chloro-2-oxodec-3-enoate
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Overview
Description
Ethyl 4-chloro-2-oxodec-3-enoate is an organic compound with the molecular formula C₁₂H₁₉ClO₃. It is an ester derivative, characterized by the presence of a chloro group and a keto group on a decenoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-2-oxodec-3-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with 4-chlorobutyryl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification reactions. These processes utilize optimized reaction conditions, including controlled temperatures and pressures, to maximize yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2-oxodec-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters, depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-chloro-2-oxodec-3-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-2-oxodec-3-enoate involves its interaction with various molecular targets. The chloro and keto groups play a crucial role in its reactivity, enabling it to participate in nucleophilic and electrophilic reactions. These interactions can modulate biological pathways, making the compound valuable in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-3-oxobutanoate: Shares a similar structure but with a shorter carbon chain.
Ethyl 4-chloro-3-hydroxybutanoate: Contains a hydroxyl group instead of a keto group.
Ethyl 4-chloro-2-oxobutanoate: Another ester derivative with a similar functional group arrangement.
Uniqueness
Ethyl 4-chloro-2-oxodec-3-enoate is unique due to its longer carbon chain and the specific positioning of the chloro and keto groups. This structural arrangement imparts distinct chemical properties and reactivity, making it a versatile compound in various applications.
Properties
CAS No. |
491850-61-4 |
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Molecular Formula |
C12H19ClO3 |
Molecular Weight |
246.73 g/mol |
IUPAC Name |
ethyl 4-chloro-2-oxodec-3-enoate |
InChI |
InChI=1S/C12H19ClO3/c1-3-5-6-7-8-10(13)9-11(14)12(15)16-4-2/h9H,3-8H2,1-2H3 |
InChI Key |
ZXFXZHZRASVWPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=CC(=O)C(=O)OCC)Cl |
Origin of Product |
United States |
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